molecular formula C7H11N3 B573805 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine CAS No. 185796-58-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B573805
CAS No.: 185796-58-1
M. Wt: 137.186
InChI Key: DMGFKLHPPROGNY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a critical synthetic intermediate for the preparation of dicationic antiprotozoal compounds. These derivatives have demonstrated exceptional in vitro and in vivo activity against tropical diseases, showing high potency against Trypanosoma brucei rhodesiense and Plasmodium falciparum , the parasites responsible for African sleeping sickness and malaria, with IC 50 values in the low nanomolar to nanomolar range . The mechanism of action for these potent diamidine derivatives is strongly associated with their high affinity for DNA minor grooves, leading to the disruption of protozoal replication . Furthermore, the incorporation of an exocyclic amine, as seen in this structure, is a strategically valuable feature in drug design. This functional group can enhance a compound's affinity for biological targets, such as the adenosine A 2A receptor, which is a promising target for treating neurodegenerative diseases like Parkinson's and Alzheimer's . The ability of the amine group to form additional hydrogen bonds makes this scaffold a promising anchor for optimizing drug candidates and exploring diverse interactions in biological systems .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFKLHPPROGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-58-1
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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Preparation Methods

Reaction Scheme and Conditions

  • Condensation :

    • The amine (e.g., 4-aminobutanal) reacts with γ-(1-imidazolyl)butyraldehyde in ethanol at 60°C for 6–8 hours.

    • Acid catalysis (e.g., HCl or acetic acid) facilitates imine formation.

  • Cyclization :

    • The intermediate iminium ion undergoes intramolecular nucleophilic attack by the imidazole nitrogen, forming the bicyclic structure.

    • Elevated temperatures (80–100°C) and prolonged stirring (12–24 hours) enhance cyclization efficiency.

ParameterDetails
Starting MaterialsAmine, γ-(1-imidazolyl)butyraldehyde
SolventEthanol
Temperature60°C (condensation), 80–100°C (cyclization)
CatalystHCl or acetic acid
Yield45–60% (reported in)

This method is favored for its simplicity and scalability, though yields are moderate due to competing side reactions.

Two-Step Synthesis via Cu-Catalyzed Cyclization

A 2011 study demonstrated a two-step approach starting from N-(prop-2-yn-1-yl)pyridin-2-amines. This method leverages copper-catalyzed cyclization to construct the imidazo[1,2-a]pyridine ring.

Stepwise Procedure

  • Synthesis of N-(Prop-2-yn-1-yl)pyridin-2-amine :

    • React 2-aminopyridine with propargyl bromide in THF/EtOH (2:1 v/v) under reflux.

    • Triethylamine acts as a base to deprotonate the amine.

  • Cyclization with CuCl₂ and Isoamyl Nitrite :

    • Treat the intermediate with CuCl₂ (1.5 equiv) and isoamyl nitrite in acetonitrile at 65°C.

    • The reaction proceeds via alkyne activation and intramolecular cyclization.

ParameterDetails
Starting MaterialN-(Prop-2-yn-1-yl)pyridin-2-amine
CatalystCuCl₂
Oxidizing AgentIsoamyl nitrite
SolventAcetonitrile
Temperature65°C
Yield55–70% (reported in)

This method offers improved regioselectivity and higher yields compared to traditional cyclization routes.

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

MethodAdvantagesLimitations
Iminium Cyclization- Simple one-pot procedure
- Scalable for industrial use
- Moderate yields
- Side product formation
Cu-Catalyzed- Higher yields
- Better regiocontrol
- Requires toxic CuCl₂
- Multi-step synthesis

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) in the Cu-catalyzed method reduce side reactions.

  • Catalyst Loading : Reducing CuCl₂ to 1.0 equiv decreases metal contamination without compromising yield .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazo[1,2-a]pyridine core can be further reduced to modify the degree of saturation in the ring system.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Electrophiles: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Orexin Receptor Antagonism

One of the most notable applications of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine derivatives is their role as antagonists of orexin receptors (OX1 and OX2). Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds that inhibit these receptors are being explored for their potential in treating sleep disorders such as narcolepsy and insomnia. Research indicates that these compounds can modulate sleep-wake cycles and may offer therapeutic benefits for related conditions such as anxiety and stress-related disorders .

Inhibition of Heparanase-1

Recent studies have highlighted the potential of this compound as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The inhibition of HPSE1 can disrupt tumor growth and metastasis by preventing the degradation of heparan sulfate proteoglycans in the extracellular matrix. Novel derivatives have shown improved selectivity and potency against HPSE1 compared to previous compounds .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves complex multi-step processes that can be optimized to enhance yield and reduce by-products. Recent advancements have focused on streamlining synthesis methods to produce derivatives with varying substituents at key positions to evaluate their biological activity effectively. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence the pharmacological profile of these compounds .

Clinical Trials for Sleep Disorders

Several clinical trials have been conducted to assess the efficacy of orexin receptor antagonists derived from this compound in treating sleep disorders. One study demonstrated that these compounds could significantly increase REM sleep duration while reducing wakefulness during the night in animal models . This finding supports further exploration in human trials.

Cancer Therapeutics

Another case study focused on the application of HPSE1 inhibitors derived from this compound in cancer therapy. Preclinical models showed that these inhibitors could effectively reduce tumor size and metastasis in various cancer types by interfering with the tumor microenvironment . These results provide a foundation for developing new cancer treatments targeting heparanase activity.

Summary Table of Applications

ApplicationMechanism/TargetPotential Benefits
Orexin Receptor AntagonismInhibition of OX1/OX2 receptorsTreatment for insomnia/narcolepsy
Heparanase-1 InhibitionTargeting HPSE1Cancer therapy; reduction in metastasis
Neurological DisordersModulation of neuropeptide signalingTreatment for anxiety/stress disorders

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial activity, or modulate neurotransmitter receptors, resulting in analgesic or neuroprotective effects. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (CAS: 38666-30-7)
  • Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol).
  • Key Difference : The imidazole ring is fused at positions 1 and 5 of the pyridine ring instead of 1 and 2, altering the ring strain and electronic properties. This reduces basicity compared to the target compound .
5-Methylimidazo[1,2-a]pyridin-6-amine (CAS: 573764-90-6)
  • Molecular Formula : C₈H₁₀N₃ (MW: 148.20 g/mol).
  • Key Difference : Lacks the tetrahydro saturation, resulting in a planar aromatic system. The methyl group at position 5 enhances lipophilicity but reduces solubility .

Halogenated Derivatives

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine (CID: 66221552)
  • Molecular Formula : C₇H₁₀BrN₃ (MW: 232.08 g/mol).
  • This substitution is linked to enhanced antifungal activity in related derivatives .
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine (CAS: 1803587-77-0)
  • Molecular Formula : C₇H₉Br₂N₃ (MW: 310.99 g/mol).
  • Key Difference : Dual bromination amplifies steric hindrance and electron-withdrawing effects, which may reduce metabolic stability but increase target affinity .

Functional Group Modifications

Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride (CAS: 623564-18-1)
  • Molecular Formula : C₉H₁₃N₃O₂·2HCl·0.5H₂O (MW: 277.14 g/mol).
  • Key Difference : The ester group at position 2 and pyrazine core (vs. pyridine) increase polarity and water solubility due to the dihydrochloride salt form .
5,6,7,8-Tetrahydroimidazo-[1,2-a]pyridine-3-carbaldehyde (CAS: 199192-27-3)
  • Molecular Formula : C₈H₁₀N₂O (MW: 150.18 g/mol).
  • Key Difference : The aldehyde group at position 3 offers a reactive site for Schiff base formation or nucleophilic additions, enabling conjugation with biomolecules .

Pharmacologically Active Derivatives

2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine (Compound 23)
  • Key Features : Substituents at positions 2 and 6 introduce steric bulk and π-π stacking capabilities. The phenylethynyl group enhances lipophilicity, improving blood-brain barrier penetration .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., 7n, 7o)
  • These derivatives exhibit anticancer activity via kinase inhibition .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1367938-31-5

This compound has been implicated in various biological pathways:

  • P2X7 Receptor Modulation : This compound acts as an antagonist at the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses and pain pathways. Its modulation can potentially alleviate conditions associated with chronic pain and inflammation .
  • Neurotransmitter Interaction : The compound has shown interactions with neurotransmitter systems, particularly in sleep regulation. It may influence orexin receptors which are critical in sleep-wake cycles and could have applications in treating sleep disorders .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models of neuropathic pain, the compound demonstrated a dose-dependent reduction in pain behaviors, suggesting its potential as a therapeutic agent for pain management .

Anti-inflammatory Properties

Studies have shown that this compound can significantly reduce inflammation in models of acute and chronic inflammatory diseases. Its ability to inhibit the release of pro-inflammatory cytokines from immune cells highlights its potential role in treating inflammatory conditions such as arthritis and colitis .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

StudyObjectiveFindings
Dell'Antonio et al. (2002)Investigate P2X7 receptor involvement in painDemonstrated that antagonists like this compound reduce pain responses in models of neuropathic pain .
Jenck et al. (2007)Assess effects on sleep patternsFound that the compound increases REM and NREM sleep duration in rodent models .
Recent Pharmacological ReviewEvaluate anti-inflammatory effectsConfirmed significant reductions in inflammatory markers when administered to models of colitis .

Q & A

Q. How can conflicting NMR data for regioisomers be resolved during structural elucidation?

  • Resolution Strategy:
  • 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : Confirm absolute configuration, as done for hexahydropyrrolo-thiazin-2-amine derivatives .

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